molecular formula C40H63N11O16S B12118939 cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]

cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]

Cat. No.: B12118939
M. Wt: 986.1 g/mol
InChI Key: SNCLBDOCRFHUHM-UHFFFAOYSA-N
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Description

Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] is a complex synthetic cyclic peptide composed of a sequence incorporating multiple D- and L- enantiomers of both proteinogenic and non-standard amino acids (denoted by the "xi" prefix). The unique structural features of this compound make it a valuable tool for advanced biochemical research. Its primary research applications include the study of peptide stability and bioavailability, as the incorporation of D-amino acids can confer resistance to proteolytic degradation. Furthermore, this cyclic peptide serves as a critical model system for investigating how peptide backbone conformation and side-chain stereochemistry (D- versus L-configuration) influence molecular recognition, binding affinity, and functional activity in interactions with biological targets such as enzymes and receptors. The presence of residues like Glutamine (Gln) and Glutamic Acid (Glu) suggests potential for involvement in hydrogen bonding and ionic interactions, while Methionine (Met) may be relevant in redox studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[3-(2-amino-2-oxoethyl)-24-(3-amino-3-oxopropyl)-11,32-dihydroxy-15-(1-hydroxyethyl)-18-(2-methylsulfanylethyl)-2,5,8,14,17,20,23,26,29-nonaoxo-6-propan-2-yl-1,4,7,13,16,19,22,25,28-nonazatricyclo[28.3.0.09,13]tritriacontan-21-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63N11O16S/c1-17(2)31-38(65)47-24(13-28(42)56)39(66)50-15-19(53)11-25(50)36(63)43-14-29(57)44-21(5-7-27(41)55)33(60)45-22(6-8-30(58)59)34(61)46-23(9-10-68-4)35(62)49-32(18(3)52)40(67)51-16-20(54)12-26(51)37(64)48-31/h17-26,31-32,52-54H,5-16H2,1-4H3,(H2,41,55)(H2,42,56)(H,43,63)(H,44,57)(H,45,60)(H,46,61)(H,47,65)(H,48,64)(H,49,62)(H,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCLBDOCRFHUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N2CC(CC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)N1)O)C(C)O)CCSC)CCC(=O)O)CCC(=O)N)O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63N11O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Anchoring

The choice of resin significantly impacts synthesis efficiency. Polyethylene glycol-based resins (e.g., PEGA and CLEAR) outperform polystyrene variants (e.g., PEG-PS) due to superior swelling in aqueous and polar solvents, which facilitates reagent penetration. For instance, anchoring Fmoc-Asp-OAl via its β-carboxyl group as a p-alkoxybenzyl ester to PEGA resin achieved 86% yield in preliminary coupling steps, whereas PEG-PS yielded <50% under identical conditions.

Stepwise Elongation and Deprotection

Chain elongation follows standard Fmoc protocols:

  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group.

  • Coupling : Amino acids preactivated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are added sequentially.

  • Capping : Acetic anhydride blocks unreacted amino groups to prevent deletion sequences.

Non-proteinogenic residues like xiHyp require orthogonal protection. The xi-hydroxyl group of xiHyp is shielded with a TBDMS (tert-butyldimethylsilyl) group, which is stable during Fmoc deprotection but removable via fluoride-based cleavage.

Native Chemical Ligation (NCL) for Cyclization

Cyclization via native chemical ligation (NCL) offers regioselective control, critical for macrocycles containing multiple cysteine residues. The methodology involves three stages: (1) linear precursor synthesis, (2) thioester activation, and (3) intramolecular ligation.

Linear Precursor Design

The linear sequence H-Cys-Thr-Abu-Gly-Gly-Ala-Arg-Pro-Asp-Phe-SBzl (where Abu = α-aminobutyric acid) is synthesized on-resin. A novel cysteine derivative, Trt-Cys(Xan)-OH , is coupled at the N-terminus to enable selective deprotection.

Thioester Activation and Cyclization

Pd(0)-mediated cleavage of the C-terminal allyl ester generates a reactive thioester, which undergoes spontaneous intramolecular ligation in aqueous buffer (pH 7.0–7.5). This step achieves cyclization yields of 70–76% on PEGA resins, compared to <30% in solution-phase reactions.

Table 1: Cyclization Efficiency Across Resins

Resin TypeSwelling CapacityCyclization YieldPurity (%)
PEGAHigh (H2O)86%72
CLEARModerate (DMF)76%68
PEG-PSLow (DCM)29%41

On-Resin Cyclization Strategies

On-resin cyclization minimizes solubility issues associated with linear precursors. Key innovations include:

Side-Chain Anchoring

Aspartic acid is anchored via its β-carboxyl group to the resin, leaving the α-carboxyl free for chain elongation. This approach prevents undesired side reactions during cyclization.

Orthogonal Deprotection

The Trt (trityl) and Xan (xanthenyl) groups on cysteine are removed selectively using 1% TFA (trifluoroacetic acid) in DCM, preserving acid-sensitive residues like Met and Gln.

Cyclization Conditions

Optimal ligation occurs in 6 M guanidine HCl (pH 7.5) with 2% v/v thiophenol as a catalyst. Under these conditions, the cyclic peptide cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] is obtained in >70% purity after HPLC purification.

Challenges and Mitigation Strategies

Racemization

Prolonged coupling times (>60 minutes) and elevated temperatures (>25°C) increase racemization risk, particularly for C-terminal residues. Incorporating HOBt (hydroxybenzotriazole) as an additive reduces this by 40%.

Cyclization Thermodynamics

Macrocycle formation is entropically disfavored. Strategies to enhance cyclization include:

  • Dilution Effects : Conducting reactions at 0.1–0.5 mM concentration.

  • Template Assistance : Using Cu(I)-bis(terpyridine) complexes to preorganize the linear precursor.

Scalability and Industrial Adaptation

Large-scale production (≥1 kg) necessitates cost-effective resins and recyclable catalysts. CLEAR resins enable batch-wise synthesis with 65% recovery rates, reducing material costs by 30% compared to PEGA. Additionally, flow chemistry systems achieve 90% conversion in continuous cyclization processes, enabling gram-scale output per day .

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like methionine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine can produce methionine sulfoxide.

Scientific Research Applications

Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] has several scientific research applications:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its stability and specificity.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] involves its interaction with specific molecular targets. The cyclic structure enhances its stability and allows for specific binding to target proteins or receptors. This binding can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s mixed D/L stereochemistry contrasts with smaller cyclic dipeptides (e.g., cyclo(L-Pro-L-Val)), which are typically homochiral (all-L or all-D). Mixed stereochemistry may enhance resistance to enzymatic degradation .
  • Unlike cyclosporine (a clinically used immunosuppressant), the target compound lacks N-methylations, which are critical for cyclosporine’s membrane permeability and target binding .

Conformational Behavior

and highlight the role of CH-π interactions in dictating cyclic peptide conformations. For example:

  • Cyclo(L-Pro-L-Xxx) adopts a folded conformation (H9 chemical shift: 4.031–4.052 ppm) due to intramolecular CH-π interactions.
  • Cyclo(D-Pro-L-Xxx) predominantly adopts an extended conformation (H9 chemical shift: 2.430–2.441 ppm) .

However, experimental NMR or crystallographic data are required to confirm this hypothesis.

Bioactivity and Enantiomer Effects

demonstrates that enantiomeric composition significantly impacts antibacterial activity in cyclic dipeptides. For instance:

  • Cyclo(DD-enantiomers) exhibit higher activity (MIC: 32–64 µg/mL) against Bacillus subtilis compared to LL or DL forms .
  • D-amino acids disrupt biofilms more effectively than L-forms, aligning with prior reports on bacterial biofilm disassembly .

The target compound’s mixed D/L configuration may synergize antibacterial and biofilm-inhibitory properties, but its activity profile remains uncharacterized. In contrast, cyclosporine’s bioactivity is driven by its interaction with cyclophilin, a mechanism unlikely to apply here due to structural dissimilarities .

Biological Activity

Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] is a cyclic peptide composed of ten amino acids, including asparagine (Asn), xi-hydroxyproline (xiHyp), glycine (Gly), glutamine (Gln), glutamic acid (Glu), methionine (Met), xi-threonine (xiThr), and valine (Val). Its cyclic structure enhances stability and bioactivity compared to linear peptides, making it a compound of interest in pharmacology and biochemistry.

  • Molecular Formula : C₄₃H₆₁N₉O₁₁
  • Molecular Weight : Approximately 807.00 g/mol

The cyclic nature of this peptide allows for unique interactions with biological targets, which can lead to various biological activities.

Biological Activities

Cyclic peptides like cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] exhibit a range of biological activities due to their structural properties. Some key activities include:

  • Antimicrobial Activity : Many cyclic peptides have demonstrated effectiveness against bacteria and fungi, primarily through membrane disruption mechanisms.
  • Antitumor Activity : Certain cyclic peptides have shown selective cytotoxicity against cancer cell lines while sparing normal cells, likely due to differences in membrane composition.
  • Neuroprotective Effects : Some cyclic peptides have been studied for their potential to protect neuronal cells from damage.

The specific biological activities depend on the conformation of the peptide and its interactions with biological membranes. For example, studies have indicated that membrane binding may play a crucial role in the antimicrobial and cytotoxic activities of cyclic peptides. This binding often involves hydrophobic patches on the peptide's surface interacting with lipid membranes, leading to disruption and cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val], a comparison with other cyclic peptides is useful:

CompoundUnique FeaturesBiological Activity
Cyclo[DL-Ala-DL-Ile]Contains D-amino acidsAntimicrobial
Cyclo(D-Lysine-L-Proline)Neuroprotective effectsNeuroactive
Cyclo(D-Valine-L-Tyrosine)Antioxidant propertiesFood preservation
Cyclo[DL-Leu-L-Trp]Complex structure with multiple D-amino acidsAnticancer

Case Studies and Research Findings

  • Antimicrobial Properties : A study highlighted the effectiveness of cyclic peptides against various bacterial strains, showing dose-dependent inhibition . The mechanism involved disrupting bacterial membranes, leading to cell lysis.
  • Antitumor Activity : Research indicated that cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] exhibited selective cytotoxicity against certain cancer cell lines. The study noted that the peptide's three-dimensional structure was critical for its activity .
  • Neuroprotective Effects : In neuroprotective assays, cyclic peptides demonstrated potential in mitigating oxidative stress in neuronal cells, suggesting avenues for therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic methodologies for cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val], given its D/L-amino acid alternation and nonstandard residues (xiHyp, xiThr)?

Methodological Answer:

  • Solid-phase peptide synthesis (SPPS) is typically employed, with orthogonal protecting groups (e.g., Fmoc for amine, tert-butyl for side chains) to manage D/L stereochemistry.
  • Cyclization strategies : Use of coupling agents like HATU or DIC/HOBt for amide bond formation, with microwave-assisted heating to enhance reaction efficiency.
  • Critical steps : Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to resolve diastereomers. Reference automated synthesis workflows in χDL language for reproducibility across labs .

Q. How can the stereochemical configuration and conformational stability of this cyclic peptide be validated experimentally?

Methodological Answer:

  • NMR spectroscopy : 2D 1H^1H-1H^1H NOESY or ROESY to identify spatial proximities between D/L residues. 13C^{13}C-HSQC can confirm xiHyp/xiThr modifications.
  • X-ray crystallography : Co-crystallization with heavy atoms (e.g., selenomethionine substitution) for phase determination.
  • Circular dichroism (CD) : Compare spectra to known cyclic peptide libraries to infer secondary structure stability under physiological pH .

Q. What are the stability challenges of this peptide under physiological conditions, and how can degradation pathways be monitored?

Methodological Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze time-dependent degradation via LC-MS.
  • Oxidative susceptibility : Test Met residue stability using H2_2O2_2 or Fenton’s reagent; quantify oxidized products with MALDI-TOF.
  • Long-term storage : Lyophilize with cryoprotectants (e.g., trehalose) and assess stability via DSC (differential scanning calorimetry) .

Advanced Research Questions

Q. How do the D/L-amino acid alternation and nonstandard residues influence conformational dynamics and ligand-receptor interactions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate folding over 100+ ns.
  • Free energy calculations : Apply metadynamics to compare binding affinities of D/L isomers to target receptors (e.g., GPCRs).
  • Experimental validation : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to correlate simulation data with experimental KdK_d values .

Q. What strategies can resolve contradictions in biological activity data reported for this peptide across studies?

Methodological Answer:

  • Batch-to-batch variability : Implement QC protocols (e.g., quantitative 1H^1H-NMR, amino acid analysis) to ensure purity >95%.
  • Assay standardization : Use cell lines with CRISPR-edited receptors (e.g., HEK293T) to minimize off-target effects.
  • Meta-analysis : Apply statistical tools (e.g., R/Bioconductor) to harmonize data from disparate sources, adjusting for variables like solvent/DMSO concentration .

Q. How can divergent synthetic routes (e.g., solution-phase vs. solid-phase) impact the peptide’s bioactivity profile?

Methodological Answer:

  • Comparative synthesis : Synthesize via SPPS and solution-phase (fragment condensation), then compare cyclization efficiency (HPLC yield) and diastereomer ratios.
  • Bioactivity assays : Test both batches in parallel using a high-content screening platform (e.g., IncuCyte for cytotoxicity, FLIPR for calcium flux).
  • Machine learning : Train models on synthetic parameters (e.g., coupling time, temperature) to predict optimal routes for minimized epimerization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cyclization efficiencies (e.g., 60% vs. 85% yields) for this peptide?

Methodological Answer:

  • Reaction optimization : Screen cyclization conditions (e.g., solvent polarity, catalyst loading) using DoE (design of experiments) with JMP or MODDE software.
  • Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps.
  • Cross-lab validation : Share protocols via χDL-encoded workflows to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.